molecular formula C18H15N5O2S2 B4619593 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4619593
M. Wt: 397.5 g/mol
InChI Key: FMUJOQMRLKHCSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide involves various strategies, including the cyclodehydration of thiosemicarbazides and the interaction with haloalkanes in the presence of an equivalent amount of alkali in alcoholic medium. For example, novel 1-[[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptoacetyl]-4-alkyl/aryl-3-thiosemicarbazides were synthesized from 4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-ylmercaptoacetylhydrazide with substituted isothiocyanates (Terzioğlu Klip et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds often features a skew-boat conformation of the thiadiazine ring, while the triazole and furyl rings are essentially planar. The phenyl group can be significantly twisted out of the plane of the triazole ring, indicating a complex three-dimensional arrangement that can influence its reactivity and interactions (Ozbey et al., 2000).

Chemical Reactions and Properties

The chemical reactions of 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide and its analogs can involve various transformations, including thiocyanation, halogenation, dehalogenation, transhalogenation, and nitration. These reactions are highly dependent on the substituents and conditions applied, allowing for the functionalization and derivation of the core structure in multiple ways (Saldabol et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystallinity, are crucial for their application and handling. These properties can be influenced by the molecular structure and the nature of substituents attached to the core rings.

Chemical Properties Analysis

Chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are essential aspects of these compounds. For example, the reactivity of (2-furyl)carbene complexes derived from related compounds in cyclopropanation reactions with alkenes underlines the versatile chemical properties that these structures can exhibit (Miki et al., 2004).

Scientific Research Applications

Antifungal Activity

  • Compounds including 2-[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptomethyl-5-alkyl/arylamino-1,3,4-thiadiazoles demonstrated in vitro antifungal activity against several fungal strains, such as Microsporum gypseum, Trichophyton mentagrophytes, and Candida albicans, showing varying degrees of effectiveness (Terzioğlu Klip et al., 2010).

Anticancer Agents

  • Novel pharmacophores containing the thiazole moiety, which is structurally related to the chemical , were synthesized and evaluated as potent anticancer agents. These compounds showed significant in vitro activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Chemical Synthesis and Modification

  • Studies focused on bromination, thiocyanation, and other chemical modifications of 2-substituted 4-(2-furyl)thiazoles, which are structurally related to the compound . These modifications explored the directional control of chemical reactions and formation of various derivatives (Saldabol et al., 2002).

Antimicrobial Activity

  • Some novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines, structurally related to the compound , were synthesized and evaluated as antibacterial agents. These compounds showed notable activities against certain bacteria and fungi, but only at higher concentrations (Reddy et al., 2010).

Antimicrobial and Nematicidal Agents

  • A series of triazolo[4,3-c]quinazolinylthiazolidinones, structurally related to the compound , were synthesized and evaluated for antimicrobial and nematicidal activities, showing significant properties against tested microorganisms and nematodes (Reddy et al., 2016).

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-12(16(24)20-17-19-9-11-26-17)27-18-22-21-15(14-8-5-10-25-14)23(18)13-6-3-2-4-7-13/h2-12H,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUJOQMRLKHCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 5
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

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